Method of Application: The optimized molecular parameters were performed by the DFT/B3LYP method with 6-311++G (d,p) basis set . This level of theory shows excellent concurrence with the experimental data .
Results: The non-covalent interactions that existed within our compound N-Butyl-1H-benzimidazole were also analyzed by the AIM, RDG, ELF, and LOL topological methods .
N-Butyl-1H-benzimidazole and its analogs have been investigated as an electrolyte with improved charge transfer capabilities for dye-sensitized solar cells .
N-Butyl-1H-benzimidazole has been used for the synthesis of N-(fluoroalkyl)imidazolones .
N-Butyl-1H-benzimidazole has been found to inhibit mitochondrial respiration .
Results: The compound has been shown to activate mitochondrial unfolded protein response and AMPK, recruit SIR-2.1 and SKN-1, and finally through the transcription factor DAF-16, delay the aging process of C. elegans .
N-Butyl-1H-benzimidazol-2-amine is characterized by its molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol. This compound is primarily recognized for its role as a blocker of transient receptor potential canonical channels TRPC4 and TRPC5, which are involved in various physiological processes including calcium signaling in cells . The hydrochloride form of this compound is also noted for its stability and solubility in water and dimethyl sulfoxide.
This compound exhibits notable biological activities, particularly as an antidepressant and anxiolytic agent. Its mechanism of action involves blocking TRPC4 and TRPC5 channels, leading to alterations in neuronal signaling pathways that may contribute to mood regulation. Additionally, studies indicate that N-butyl-1H-benzimidazol-2-amine influences cellular metabolism and gene expression through its interactions with various biomolecules .
The synthesis of N-butyl-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with butyl halides under basic conditions. This process allows for the introduction of the butyl group onto the benzimidazole structure, resulting in the desired compound . Other methods may involve variations in reaction conditions or the use of different solvents to optimize yield and purity.
N-butyl-1H-benzimidazol-2-amine has several applications across different fields:
Interaction studies have shown that N-butyl-1H-benzimidazol-2-amine can bind to various receptors and enzymes, influencing their functionality. For instance, it has been noted to interact with Toll-Like Receptor 8 (TLR8), showcasing agonistic activities that may have implications for immune response modulation . Additionally, its interactions within cellular environments suggest potential roles in regulating metabolic pathways and cellular signaling .
Several compounds share structural similarities with N-butyl-1H-benzimidazol-2-amine. Here are some notable examples:
N-butyl-1H-benzimidazol-2-amine stands out due to its specific interactions with TRPC channels and its unique pharmacological profile, which may not be shared by other similar compounds.